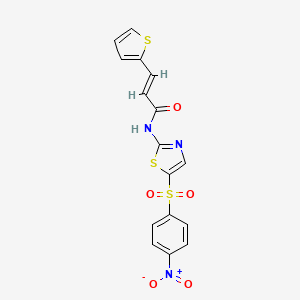

(E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

This compound belongs to a class of thiazole-based acrylamides characterized by a 4-nitrophenylsulfonyl substituent on the thiazole ring and a thiophen-2-yl group conjugated to the acrylamide moiety. Instead, its analogs with structural variations in substituents or core scaffolds have been extensively studied .

Properties

IUPAC Name |

(E)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S3/c20-14(8-5-12-2-1-9-25-12)18-16-17-10-15(26-16)27(23,24)13-6-3-11(4-7-13)19(21)22/h1-10H,(H,17,18,20)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJGVNVQHNLOMF-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring is synthesized through cyclization reactions.

Sulfonylation: The thiazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride under basic conditions.

Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with thiophene-2-carboxaldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and its analogs:

Anticancer Activity

- Compound 31 : Exhibits potent KPNB1 inhibition (nuclear transport disruption) and anticancer effects in cell-based assays. The 4-fluorophenyl and furan-2-yl groups enhance binding to hydrophobic pockets in target proteins .

- Hypothesized Activity of Target Compound : The 4-nitrophenylsulfonyl group may improve membrane permeability compared to fluorophenyl analogs, while the thiophen-2-yl acrylamide could modulate protein binding through π-π interactions .

Neurological Activity

- DM497: Demonstrates antinociceptive effects via CaV2.2 channel inhibition and α9α10 nAChR modulation. The thiophen-2-yl group is critical for activity, as furan-2-yl analogs (e.g., DM490) show reduced potency .

Antimicrobial Activity

- Compound 25b : Inhibits Staphylococcus aureus Sortase A, a virulence factor. The piperidine substituent and furan-2-yl acrylamide contribute to enzyme binding .

Electronic and Steric Effects

Biological Activity

(E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is , with a molecular weight of approximately 425.46 g/mol. The structure features a thiazole ring, a thiophene moiety, and a nitrophenyl sulfonamide group, which contribute to its biological activity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to inhibit enzymes involved in oxidative stress responses, which modulates levels of reactive oxygen species (ROS) . Furthermore, the compound can inhibit DNA replication enzymes, thereby preventing cell proliferation, particularly in cancer cells .

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways .

- Cell Signaling Modulation : It modulates key signaling pathways that influence gene expression and cellular metabolism .

The biological activity of (E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and altering metabolic processes.

- DNA Interaction : The thiazole ring may intercalate with DNA, inhibiting replication and transcription .

- Reactive Oxygen Species Modulation : By affecting oxidative stress pathways, it influences cellular responses to damage .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.22 μg/mL .

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent. Studies have shown that it can effectively inhibit tumor growth in various cancer cell lines through its mechanisms of action discussed earlier .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.